molecular formula C6H9ClN2 B1287659 4-(chloromethyl)-1-ethyl-1H-pyrazole CAS No. 405103-61-9

4-(chloromethyl)-1-ethyl-1H-pyrazole

Cat. No.: B1287659
CAS No.: 405103-61-9
M. Wt: 144.6 g/mol
InChI Key: UEZPDVYHWFFVHA-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-ethyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a chloromethyl group at the 4-position and an ethyl group at the 1-position

Scientific Research Applications

4-(Chloromethyl)-1-ethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-ethyl-1H-pyrazole typically involves the chloromethylation of 1-ethyl-1H-pyrazole. One common method is the reaction of 1-ethyl-1H-pyrazole with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 4-position. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form pyrazole derivatives.

    Reduction: Reduction reactions can modify the pyrazole ring or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyrazoles with various functional groups.

    Oxidation: Products may include pyrazole carboxylic acids or ketones.

    Reduction: Products can include reduced pyrazole derivatives with modified substituents.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-ethyl-1H-pyrazole depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.

    4-(Bromomethyl)-1-ethyl-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    4-(Chloromethyl)-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness

4-(Chloromethyl)-1-ethyl-1H-pyrazole is unique due to the presence of both the chloromethyl and ethyl groups, which confer specific chemical reactivity and biological activity. The combination of these substituents can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

IUPAC Name

4-(chloromethyl)-1-ethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-2-9-5-6(3-7)4-8-9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZPDVYHWFFVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290017
Record name 4-(Chloromethyl)-1-ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405103-61-9
Record name 4-(Chloromethyl)-1-ethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405103-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-1-ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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